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Compound of Interest

Compound Name: 2-bromo-N-phenylaniline

Cat. No.: B1276325 Get Quote

Chemical Identity and Properties
The formal IUPAC name for the compound is 2-bromo-N-phenylaniline. It is also commonly

referred to as N-(2-bromophenyl)aniline or N-(2-bromophenyl)benzenamine. This molecule is a

derivative of diphenylamine, featuring a bromine atom on one of the phenyl rings at the ortho

position relative to the amine bridge.

Quantitative Data Summary

The physicochemical properties of 2-bromo-N-phenylaniline are summarized in the table

below. These properties are crucial for its application in synthetic chemistry, influencing

reaction conditions, solvent selection, and purification methods.
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Property Value Source(s)

IUPAC Name 2-bromo-N-phenylaniline -

Synonyms N-(2-Bromophenyl)aniline [1]

CAS Number 61613-22-7 [1]

Molecular Formula C₁₂H₁₀BrN [1]

Molecular Weight 248.12 g/mol [1]

Physical Form Liquid -

Purity ≥97% [1]

Topological Polar Surface Area

(TPSA)
12.03 Å² [1]

LogP (predicted) 4.1927 [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 1 [1]

Rotatable Bonds 2 [1]

Synthesis of 2-bromo-N-phenylaniline
The synthesis of 2-bromo-N-phenylaniline is typically achieved via a copper-catalyzed C-N

cross-coupling reaction, known as the Ullmann condensation or Goldberg reaction.[2] This

method involves the reaction of an aniline with an aryl halide. The following protocol is a

representative procedure for the synthesis of 2-bromo-N-phenylaniline from aniline and 1,2-

dibromobenzene.

Experimental Protocol: Ullmann Condensation for the Synthesis of 2-bromo-N-phenylaniline

Objective: To synthesize 2-bromo-N-phenylaniline through a copper-catalyzed reaction

between aniline and 1,2-dibromobenzene.

Reagents and Materials:
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Aniline

1,2-Dibromobenzene

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃) or another suitable base

High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))

Toluene

Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Round-bottom flask

Reflux condenser

Magnetic stirrer and hotplate

Separatory funnel

Rotary evaporator

Standard glassware for extraction and chromatography

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, combine aniline (1.0 equivalent), 1,2-dibromobenzene (1.2 equivalents),

copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
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Solvent Addition: Add a suitable volume of a high-boiling polar solvent, such as NMP or DMF,

to the flask to ensure adequate mixing and heating.

Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C with

vigorous stirring. The reaction progress should be monitored by thin-layer chromatography

(TLC). The reaction is typically complete within 24 hours.

Work-up:

Once the reaction is complete, allow the mixture to cool to room temperature.

Dilute the reaction mixture with ethyl acetate and water.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with water and then with a brine solution.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Purification:

Filter off the drying agent and concentrate the organic solution under reduced pressure

using a rotary evaporator to obtain the crude product.

Purify the crude product by column chromatography on silica gel, using a mixture of

hexane and ethyl acetate as the eluent, to yield pure 2-bromo-N-phenylaniline.

Visualization of Synthetic Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification of

2-bromo-N-phenylaniline.
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Caption: Experimental workflow for the synthesis of 2-bromo-N-phenylaniline.
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Applications in Research and Drug Development
2-bromo-N-phenylaniline serves as a valuable building block for the synthesis of more

complex organic molecules. The presence of the bromine atom provides a reactive site for

further functionalization, most notably through palladium-catalyzed cross-coupling reactions

such as the Suzuki, Heck, and Sonogashira couplings. The diphenylamine core is recognized

as a "privileged structure" in drug discovery, as it can interact with a wide range of biological

targets.[3]

Derivatives of substituted N-phenylanilines are being investigated for a variety of therapeutic

applications, including their use as kinase inhibitors in oncology.[3] The ability to modify the 2-
bromo-N-phenylaniline scaffold at the bromine position, as well as on the phenyl rings, allows

for the systematic exploration of structure-activity relationships (SAR) in drug design. This

makes 2-bromo-N-phenylaniline a key intermediate for medicinal chemists and professionals

in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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